Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine
Description
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine (CAS: 1507539-72-1) is a heterocyclic amine with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . Its structure comprises a seven-membered 1,4-oxazepane ring (containing one oxygen and one nitrogen atom) linked via an ethyl group to a dimethylamine moiety.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1,4-oxazepan-2-yl)ethanamine |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-4-9-8-10-5-3-7-12-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
XTVQLFFTMWZXPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CNCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine typically involves the reaction of 2-(1,4-oxazepan-2-yl)ethanol with dimethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may also include steps for purification, such as distillation or crystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazepane ring structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine Dihydrochloride
1-(4-Benzyl-1,4-oxazepan-2-yl)methanamine
- Structure : Contains a benzyl group at position 4 of the 1,4-oxazepane ring and a methanamine group at position 2 (CAS: 112925-36-7) .
- The methanamine group is shorter than the ethyl linkage in the target, reducing steric hindrance .
- Applications: Potential use in central nervous system (CNS) drug candidates due to enhanced lipid solubility.
{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine
- Structure : Combines a benzodioxin ring, thiazole heterocycle, and ethylamine linkage (C₁₅H₁₈N₂O₂S; MW: 290.38 g/mol) .
- Key Differences :
- Applications : Likely used in antimicrobial or anticancer agents due to heterocyclic diversity.
Structural and Functional Analysis Table
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Notable Properties | Applications |
|---|---|---|---|---|---|
| Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine | 1,4-Oxazepane | Dimethylamine-ethyl | 172.27 | Moderate lipophilicity | Pharmaceutical intermediates |
| [(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride | 1,4-Oxazepane | Methylamine-methyl, HCl salt | 217.14 | High solubility | Drug formulations |
| 1-(4-Benzyl-1,4-oxazepan-2-yl)methanamine | 1,4-Oxazepane | Benzyl, methanamine | ~220 (estimated) | High lipophilicity | CNS drug candidates |
| {3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine | 1,4-Diazepane | 2-Methylbenzyl, propylamine | ~290 (estimated) | Enhanced basicity | Enzyme/receptor targeting |
| [2-(Benzodioxin)ethyl][thiazolylmethyl]amine | Benzodioxin + Thiazole | Ethyl linkage, thiazole | 290.38 | Aromatic, sulfur-containing | Antimicrobial agents |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethyl-linked dimethylamine group allows straightforward functionalization, unlike benzyl- or thiazole-substituted analogs requiring multi-step synthesis .
- Pharmacokinetics : Compounds with hydrochloride salts (e.g., ) exhibit better aqueous solubility, critical for oral bioavailability. In contrast, lipophilic derivatives (e.g., ) may show improved tissue penetration but require formulation optimization.
- Biological Activity : Diazepane derivatives (e.g., ) could outperform oxazepane-based compounds in targeting nitrogen-rich binding sites, such as proteases or GPCRs.
Biological Activity
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine (DMOX) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including antibacterial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of an oxazepane ring. Its structure can be depicted as follows:
This structural composition contributes to its interaction with biological systems.
Antibacterial Activity
Recent studies have demonstrated that DMOX exhibits significant antibacterial activity. In vitro assays have shown that it is effective against various strains of bacteria, particularly Gram-negative bacteria. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 18 | |
| Staphylococcus aureus | 12 |
These results suggest that DMOX may function as a potential antibacterial agent, warranting further investigation into its mechanism of action and efficacy in clinical settings.
The biological activity of DMOX can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : DMOX may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Disruption of Membrane Integrity : The compound might alter membrane permeability, leading to cell lysis.
- Inhibition of Enzymatic Activity : DMOX could inhibit specific enzymes essential for bacterial survival.
Therapeutic Potential
Beyond its antibacterial properties, DMOX shows promise in other therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that DMOX may possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate pathways involved in cell cycle regulation has been observed in various cancer cell lines.
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa (cervical cancer) | Apoptosis induction | |
| MCF-7 (breast cancer) | Growth inhibition |
- Neuroprotective Effects : Research suggests that DMOX may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation.
Case Studies
Several case studies have highlighted the efficacy of DMOX in clinical settings:
- A study involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing DMOX compared to standard antibiotics.
- In oncology trials, patients receiving DMOX as part of a combination therapy exhibited improved outcomes compared to those receiving conventional treatments alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
